4-Sulfamoylpyridin-1-ium-1-olate
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Overview
Description
4-Sulfamoylpyridin-1-ium-1-olate is a chemical compound with the molecular formula C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a sulfamoyl group and an oxo group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-Sulfamoylpyridin-1-ium-1-olate typically involves the reaction of pyridine derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-Sulfamoylpyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Sulfamoylpyridin-1-ium-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Sulfamoylpyridin-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridinium ring can interact with nucleophilic sites on proteins, affecting their function . These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-Sulfamoylpyridin-1-ium-1-olate can be compared with other similar compounds, such as:
Pyridinium salts: These compounds share the pyridinium ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonamides: These compounds contain the sulfonamide group and are known for their antibacterial properties.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-1-3-7(8)4-2-5/h1-4H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCNMNAIYCSKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1S(=O)(=O)N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-65-0 |
Source
|
Record name | 4-Pyridinesulfonamide, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75903-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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